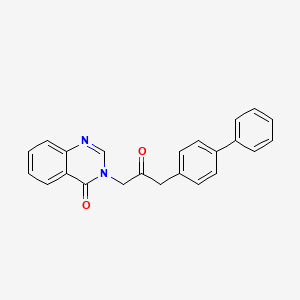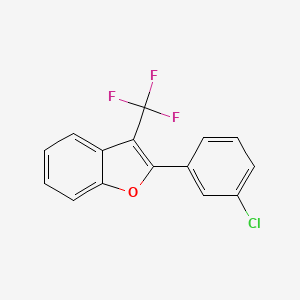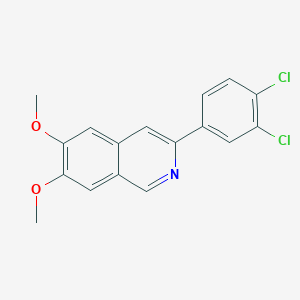
3-(3,4-Dichlorophenyl)-6,7-dimethoxyisoquinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(3,4-Dichlorophenyl)-6,7-dimethoxyisoquinoline: is a chemical compound that belongs to the isoquinoline family Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-(3,4-Dichlorophenyl)-6,7-dimethoxyisoquinoline typically involves the following steps:
Starting Materials: The synthesis begins with 3,4-dichloroaniline and 6,7-dimethoxyisoquinoline as the primary starting materials.
Coupling Reaction: The 3,4-dichloroaniline undergoes a coupling reaction with 6,7-dimethoxyisoquinoline in the presence of a suitable catalyst, such as palladium on carbon (Pd/C), under an inert atmosphere.
Reaction Conditions: The reaction is carried out in an organic solvent, such as toluene or dichloromethane, at elevated temperatures (around 80-100°C) for several hours.
Purification: The resulting product is purified using column chromatography or recrystallization techniques to obtain pure this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and minimize impurities. Continuous flow reactors and automated systems are often employed to ensure consistent production quality.
化学反应分析
Types of Reactions: 3-(3,4-Dichlorophenyl)-6,7-dimethoxyisoquinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding quinoline derivatives.
Reduction: Reduction reactions using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can convert the compound into its reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the chloro groups, where nucleophiles like amines or thiols replace the chlorine atoms.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether or sodium borohydride (NaBH4) in methanol.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products:
Oxidation: Quinoline derivatives.
Reduction: Reduced isoquinoline derivatives.
Substitution: Amino or thiol-substituted isoquinoline derivatives.
科学研究应用
Chemistry: 3-(3,4-Dichlorophenyl)-6,7-dimethoxyisoquinoline is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and can be used in the development of new materials and catalysts.
Biology: In biological research, this compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties. It is used in assays to evaluate its effects on various biological targets.
Medicine: The compound is investigated for its potential therapeutic applications. Researchers explore its ability to interact with specific molecular targets, such as enzymes or receptors, to develop new drugs for treating diseases.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals, dyes, and pigments. It is also employed in the development of advanced materials with unique properties.
作用机制
The mechanism of action of 3-(3,4-Dichlorophenyl)-6,7-dimethoxyisoquinoline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular pathways and targets depend on the specific application and context of use.
相似化合物的比较
3,4-Dichlorophenylacetic acid: A compound with similar dichlorophenyl substitution but different core structure.
3,4-Dichloromethylphenidate: A stimulant drug with a dichlorophenyl group, used for its psychoactive properties.
3,4-Dichlorophenyl-1,1-dimethylurea: An herbicide with a dichlorophenyl group, used to inhibit photosynthesis in plants.
Uniqueness: 3-(3,4-Dichlorophenyl)-6,7-dimethoxyisoquinoline is unique due to its isoquinoline core structure combined with dichlorophenyl and methoxy groups. This combination imparts distinct chemical and biological properties, making it valuable for specific research and industrial applications.
属性
CAS 编号 |
69504-68-3 |
|---|---|
分子式 |
C17H13Cl2NO2 |
分子量 |
334.2 g/mol |
IUPAC 名称 |
3-(3,4-dichlorophenyl)-6,7-dimethoxyisoquinoline |
InChI |
InChI=1S/C17H13Cl2NO2/c1-21-16-7-11-6-15(10-3-4-13(18)14(19)5-10)20-9-12(11)8-17(16)22-2/h3-9H,1-2H3 |
InChI 键 |
FERASTJAVKVDSU-UHFFFAOYSA-N |
规范 SMILES |
COC1=C(C=C2C=NC(=CC2=C1)C3=CC(=C(C=C3)Cl)Cl)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


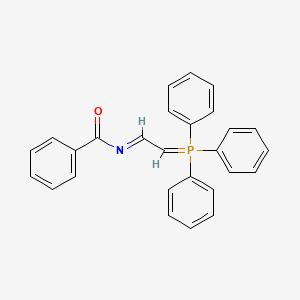
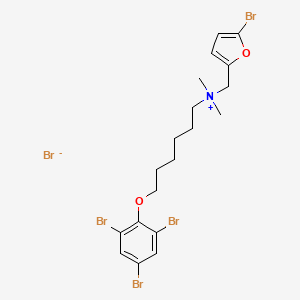
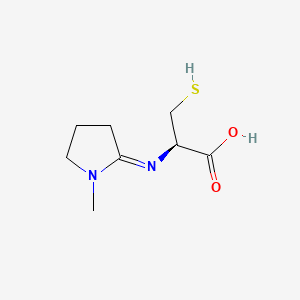
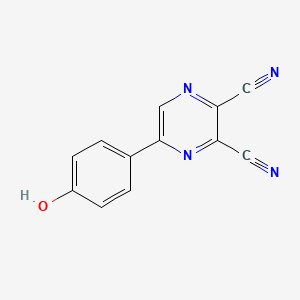


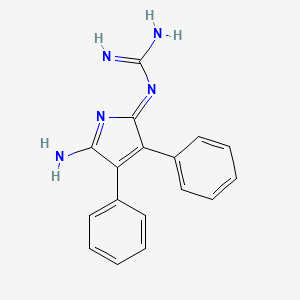
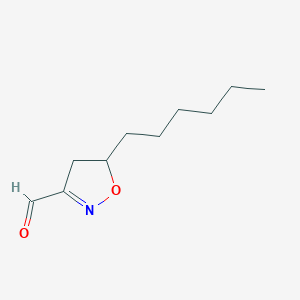
![2-[({5-[(Dimethylamino)methyl]furan-2-yl}methyl)sulfanyl]ethan-1-ol](/img/structure/B12903781.png)
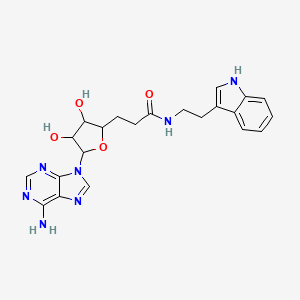
![Diethyl furo[3,2-c]quinoline-2,3-dicarboxylate](/img/structure/B12903801.png)

